{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Profiling
This compound has been implicated in pharmacological research exploring its biochemical profile and therapeutic potentials. For instance, a study highlighted a novel bicyclic compound exhibiting a neurochemical profile predictive of antidepressant activity, similar to tricyclic antidepressants but without their typical side effects, indicating its potential use in mental health treatments (E. Muth et al., 1986).
Neurochemical Investigations
Research has also delved into neurochemical pathways and receptor interactions, contributing to understanding the neurological impacts and potential therapeutic applications of related compounds. For example, investigations into the pharmacology of novel serotonin receptor antagonists have shown significant effects on platelet aggregation and serotonin-mediated processes, suggesting implications for cardiovascular and neuropsychiatric disorders (T. Ogawa et al., 2002).
Material Science Applications
In material science, derivatives of dimethylamino compounds have been utilized in the development of optoelectronic devices. Studies have synthesized novel triarylamine derivatives with dimethylamino substituents for electrochromic devices and electrofluorochromic devices, demonstrating their potential in advanced technological applications (Jung-Tsu Wu et al., 2019).
Environmental and Toxicological Studies
Additionally, research into the environmental stability and toxicological profiles of phenethylamine derivatives, which share structural similarities with "{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride," has provided insights into their environmental impact and degradation pathways. This includes the examination of UV filters in chlorinated water and the identification of halogenated by-products, contributing to the understanding of environmental persistence and potential ecotoxicological effects (N. Negreira et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.2ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;;/h4-5,8H,6-7,9,13H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUTQSIVGMIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)CN)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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